4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C16H16N4O/c1-2-4-12(5-3-1)13-10-17-15-14(13)18-11-19-16(15)20-6-8-21-9-7-20/h1-5,10-11,17H,6-9H2 |
InChI Key |
AWBBVUZXKGDPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches for Core Formation
The pyrrolo[3,2-d]pyrimidine core is typically constructed via cyclization reactions using malononitrile or cyanoacetamide precursors. A patented method (CN110386936B) employs 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate in a condensation-cyclization sequence to generate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common intermediate. This approach achieves a 90.2% yield under optimized conditions (methanol solvent, sodium methoxide base, 65–70°C).
Table 1: Cyclization Methods for Pyrrolo[3,2-d]pyrimidine Core
Functionalization via Cross-Coupling Reactions
Introduction of the phenyl group at position 7 often leverages Suzuki-Miyaura coupling. For instance, iodination of the pyrrolo[3,2-d]pyrimidine core at position 5 facilitates coupling with phenylboronic acids. A study by PMC10286757 demonstrated that 5-iodo-7H-pyrrolo[2,3-d]pyrimidine reacts with phenylboronic acid under Pd catalysis, yielding 7-phenyl derivatives in 70–80% yield.
The morpholine group at position 4 is introduced via nucleophilic aromatic substitution (SNAr). Treatment of 4-chloro intermediates with morpholine in dimethylacetamide (DMAc) at 120°C for 12 hours achieves >85% substitution.
Detailed Stepwise Methodologies
Formation of the Pyrrolo[3,2-d]pyrimidine Core
Step 1: Condensation Reaction
A mixture of 2-methyl-3,3-dichloroacrylonitrile (0.1 mol) and trimethyl orthoformate (0.13 mol) in methanol undergoes condensation at 35–40°C for 4 hours, forming 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
Step 2: Cyclization with Formamidine Salt
The intermediate reacts with formamidine acetate (0.13 mol) and sodium methoxide (0.13 mol) in methanol at 65–70°C for 4 hours, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Chlorine Displacement with Morpholine
The 4-chloro intermediate (1.0 eq) is treated with morpholine (1.5 eq) in DMAc at 120°C for 12 hours, affording 4-morpholin-4-yl-7H-pyrrolo[3,2-d]pyrimidine.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 3 | Morpholine Substitution | Morpholine, DMAc, 120°C, 12 h | 85 |
| 5 | Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane/H2O, 100°C | 78 |
Optimization and Scalability Considerations
Solvent and Base Selection
Cyclization reactions benefit from polar aprotic solvents like DMF or DMAc, which enhance reaction rates and yields. Sodium methoxide is preferred over stronger bases (e.g., NaOH) to minimize side reactions.
Temperature Control
Elevated temperatures (60–80°C) during cyclization improve reaction efficiency but require careful monitoring to avoid decomposition. Microwave-assisted synthesis, as reported in PMC10286757, reduces reaction times from hours to minutes while maintaining yields.
Purification Techniques
Chromatographic purification (silica gel, ethyl acetate/chloroform) is critical for isolating intermediates. Recrystallization from ethanol/water mixtures enhances purity (>99%).
Comparative Analysis of Synthetic Routes
Route 1 (CN110386936B) offers high yields (90%) and scalability but generates chlorinated byproducts requiring rigorous purification. Route 2 (PMC3724770) employs a solution-phase approach with fewer steps but lower overall yields (70–75%). The Suzuki-Miyaura method (PMC10286757) provides regioselectivity but demands expensive Pd catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4 for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is its role as an anticancer agent. Research has demonstrated that compounds with a pyrrolo[3,2-d]pyrimidine core exhibit potent inhibitory effects against various cancer cell lines.
Case Study: EGFR Inhibition
A study highlighted the synthesis of 4,6-disubstituted pyrrolo[3,2-d]pyrimidines that showed strong inhibitory activity against the epidermal growth factor receptor (EGFR) and ErbB2. The compounds exhibited IC50 values in the nanomolar range (e.g., IC50 of 5.7 nM) against these targets, indicating their potential as effective anticancer therapeutics .
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 68 | EGFR | 9.2 |
| Compound 69 | EGFR | 9.5 |
| Compound 70 | EGFR | 5.7 |
| Compound 71 | EGFR | 23 |
Antitubercular Activity
In addition to cancer treatment, derivatives of pyrrolo[3,2-d]pyrimidine have shown promising activity against Mycobacterium tuberculosis. A study reported that certain derivatives achieved minimum inhibitory concentration (MIC) values as low as 0.488 µM without cytotoxic effects on human cell lines . This suggests potential for developing new antitubercular agents based on this scaffold.
Mechanistic Insights
The mechanism of action for these compounds often involves modulation of key signaling pathways associated with cell proliferation and survival. For instance, some studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cells . This dual action enhances their therapeutic efficacy.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anticancer Activity : Effective against various cancer types through EGFR and ErbB2 inhibition.
- Antitubercular Activity : Potential application in treating tuberculosis with low toxicity.
- Cell Cycle Modulation : Induces apoptosis and cell cycle arrest in tumor cells.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine primarily involves kinase inhibition. It binds to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound has shown activity against kinases such as EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrrolo[3,2-d]Pyrimidine Derivatives
Key Observations :
- Morpholine vs.
- Substituent Effects : Fluorophenyl groups (26f ) increase lipophilicity (logP ~2.5 predicted), whereas methoxybenzyl groups (23a ) enhance solubility in polar solvents .
- Synthetic Yields : Morpholine-containing analogs are synthesized in >90% yields, outperforming piperazine derivatives (60–63% for 24c , 24d ) due to milder reaction conditions .
Pyrrolo[2,3-d]Pyrimidine Isomers
Table 2: Comparison with Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations :
- Positional Isomerism : The [2,3-d] isomers exhibit reduced planarity compared to [3,2-d] analogs, as evidenced by crystallographic data (e.g., puckering parameters in ), which may hinder intercalation with DNA/proteins .
- Bioactivity : Pyrrolo[2,3-d]pyrimidines show broader antibiotic activity, whereas [3,2-d] analogs are more kinase-selective due to optimized steric profiles .
Heterocyclic Systems with Morpholine Substituents
Table 3: Comparison with Pyrazolo[1,5-a]Pyrimidines
Key Observations :
- Core Flexibility : Pyrazolo[1,5-a]pyrimidines (38 ) exhibit higher cytotoxicity, likely due to their flexible side chains enabling deeper target penetration .
- Morpholine Positioning : Morpholine at position 4 (target compound) may favor hydrogen bonding with kinase ATP-binding pockets, whereas position 7 (38 ) prioritizes solubility .
Biological Activity
4-(Morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.34 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core with a morpholine substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, including anticancer , antiviral , and antiparasitic properties. The following sections detail specific findings related to these activities.
Anticancer Activity
Several studies have reported the anticancer potential of pyrrolo[3,2-d]pyrimidines. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values ranged from 43.15 µM to 68.17 µM, indicating promising activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Case Study:
One notable derivative showed enhanced selectivity and induced apoptosis in HepG2 cells by modulating the expression of apoptotic proteins such as caspase-3 and Bcl-2 . This suggests that structural modifications can significantly influence the biological activity of these compounds.
Antiviral Activity
The antiviral properties of pyrrolo[3,2-d]pyrimidines have also been explored. Research focusing on their ability to inhibit viral replication has indicated potential against various viruses. Specifically, compounds targeting viral enzymes have shown promise in preclinical models .
Antiparasitic Activity
Pyrrolo[3,2-d]pyrimidines have been investigated for their antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. A study identified several derivatives that inhibited the enzyme pteridine reductase 1 (PTR1), which is crucial for the survival of the parasite . Compounds demonstrating significant inhibition in vitro were further evaluated in vivo for their efficacy against parasitic infections.
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors involved in cellular pathways. For instance:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell proliferation or viral replication.
- Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Research Findings Summary
Recent advances in the study of pyrrolo[3,2-d]pyrimidines highlight their potential as therapeutic agents across various diseases:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
